Cas no 921868-07-7 (N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide)

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide is a specialized organic compound featuring a benzoxazepine core fused with a biphenyl carboxamide moiety. Its structural complexity imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the tetrahydrobenzoxazepine scaffold suggests potential bioactivity, particularly in targeting neurological or metabolic pathways. The compound's stability is enhanced by the 3,3,5-trimethyl substitution, while the biphenyl group may improve binding affinity in receptor interactions. This molecule is suited for applications requiring precise modulation of biological targets, offering researchers a versatile intermediate for drug discovery and development.
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide structure
921868-07-7 structure
Product Name:N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide
CAS No:921868-07-7
MF:C25H24N2O3
MW:400.469666481018
CID:6225640
PubChem ID:41753591
Update Time:2025-06-23

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide
    • AKOS024632618
    • N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide
    • 921868-07-7
    • N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide
    • 4-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
    • F2261-0086
    • Inchi: 1S/C25H24N2O3/c1-25(2)16-30-22-15-20(13-14-21(22)27(3)24(25)29)26-23(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,26,28)
    • InChI Key: LSYPADVTADDIBW-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2N(C)C(C(C)(C)C1)=O)NC(C1C=CC(C2C=CC=CC=2)=CC=1)=O

Computed Properties

  • Exact Mass: 400.17869263g/mol
  • Monoisotopic Mass: 400.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 58.6Ų

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide Pricemore >>

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N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide Related Literature

Additional information on N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide: A Comprehensive Overview

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide (CAS No. 921868-07-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a biphenyl moiety linked to a benzoxazepine core through an amide bond, providing it with unique chemical and biological properties.

The benzoxazepine scaffold is a privileged structure in medicinal chemistry due to its ability to modulate various biological targets. In the case of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide, the presence of the trimethyl and oxo groups on the benzoxazepine ring enhances its lipophilicity and stability, which are crucial for its pharmacological activity. The biphenyl moiety further contributes to the compound's ability to interact with specific protein targets.

Recent studies have highlighted the potential of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells.

In addition to its neuroprotective properties, N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/Akt pathway. A study published in the Cancer Research journal reported that treatment with N-(3,3,5-trimethyl-4-o xo -2 , 3 , 4 , 5 - tetrahydro - 1 , 5 - benz ox az epin - 8 - yl ) - 1 , 1 ' - biphen yl - 4 - car box amide led to a significant reduction in tumor growth and metastasis in animal models of breast cancer.

The pharmacokinetic properties of N-(3 , 3 , 5 - trim eth yl - 4 - ox o - 2 , 3 , 4 , 5 - tet rahydro - 1 , 5 - benz ox az epin - 8 - yl ) - 1 , 1 ' - bip hen yl - 4 - car box amide have also been extensively studied. This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in preclinical models. Its lipophilic nature allows it to cross the blood-brain barrier efficiently, making it suitable for central nervous system (CNS) disorders. However, further clinical trials are needed to fully evaluate its safety and efficacy in humans.

The synthesis of N-(3 , 3 , 5 - trim eth yl - 4 - ox o - 2 , 3 , 4 , 5 - tet rahydro - 1 , 5 - benz ox az epin - 8 - yl ) - 1 , 1 ' - bip hen yl - 4 - car box amide involves several steps and requires careful optimization to achieve high yields and purity. One common synthetic route involves the condensation of a benz ox az epine derivative with a bip hen yl car boxylic acid followed by functional group modifications to introduce the desired substituents. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound.

In conclusion,N-(3 , 3 , 5-tr im e th yl – 4 – ox o –2 ,3 ,4 ,5 –t et rahydro –1 ,5 –be nz ox az epin –8 –y l)–1 ,1 ‘–bi phen yl–4–car box amide (CAS No.921868–07–7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various fields of medicine. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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